

The Discovery and Development of Mesosulfuron-Methyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesosulfuron

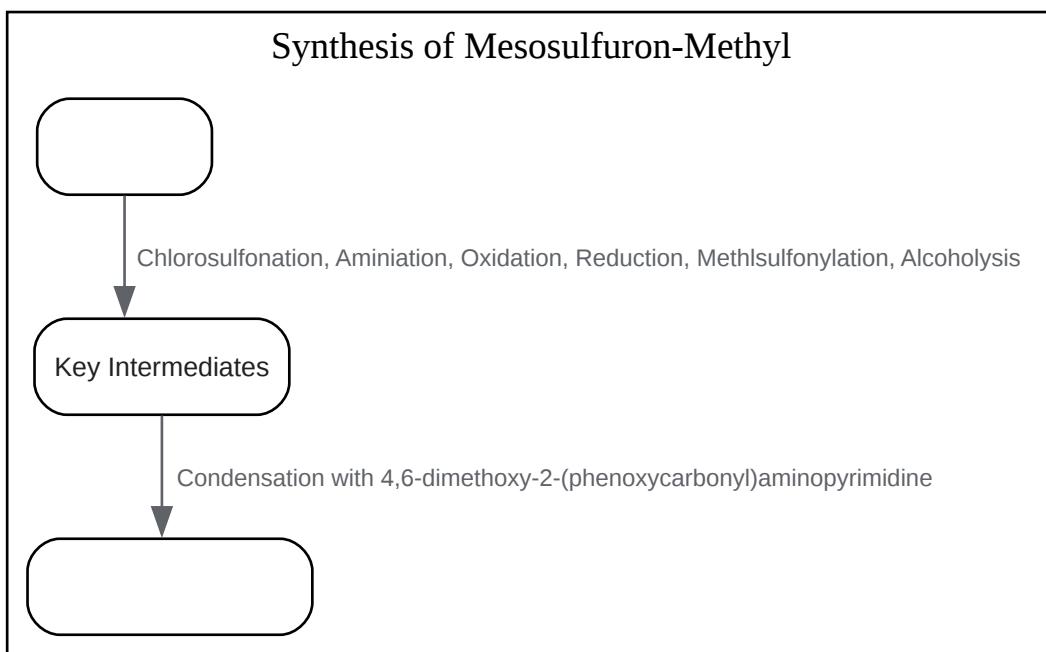
Cat. No.: B3052292

[Get Quote](#)

An in-depth exploration of the synthesis, mechanism of action, and toxicological profile of the sulfonylurea herbicide, **mesosulfuron**-methyl.

Mesosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class. Developed for the control of a broad spectrum of grass and some broad-leaved weeds in cereal crops, particularly wheat, its discovery marked a significant advancement in weed management technology. This technical guide provides a comprehensive overview of the core scientific and technical aspects of **mesosulfuron**-methyl, from its chemical synthesis to its biological activity and environmental impact, tailored for researchers, scientists, and professionals in drug and herbicide development.

Chemical Synthesis

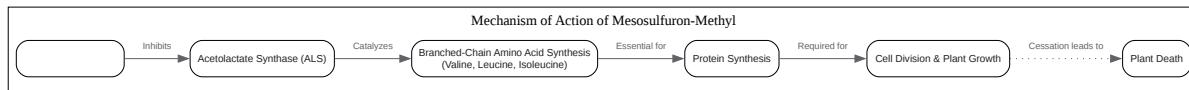

The synthesis of **mesosulfuron**-methyl is a multi-step process that begins with readily available starting materials. One documented synthetic route starts from p-tolunitrile and involves key transformations including chlorosulfonation, amination, oxidation, reduction, methanesulfonylation, and alcoholysis to form the key intermediate, 2-methoxycarbonyl-5-methylsulfonylaminomethylbenzene sulfonamide.^[1] This intermediate is then condensed with 4,6-dimethoxy-2-(phenoxy carbonyl)aminopyrimidine to yield the final **mesosulfuron**-methyl product.^[1] Another described pathway initiates with 4-chloro-2-aminobenzoic acid, proceeding through esterification, diazotization, introduction of sulfur dioxide, oxychlorination, ammoniation, cyclization, nitrogen methylation, cyanidation, reduction, and ring-opening before the final mesylation and condensation steps.

A detailed, representative synthesis protocol is outlined below:

Experimental Protocol: Synthesis of **Mesosulfuron**-Methyl

This protocol is a composite representation of described synthetic strategies.

- Step 1: Esterification of 4-chloro-2-aminobenzoic acid. 4-chloro-2-aminobenzoic acid is reacted with methanol in the presence of a catalyst, such as thionyl chloride, under reflux conditions. The reaction mixture is then neutralized, and the product, methyl 4-chloro-2-aminobenzoate, is extracted.[2]
- Step 2: Diazotization and Sulfenylation. The methyl 4-chloro-2-aminobenzoate is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by chlorination to yield methyl 4-chloro-2-(chlorosulfonyl)benzoate.[2]
- Step 3: Formation of the Sulfonamide. The sulfonyl chloride intermediate is reacted with ammonia to produce the corresponding sulfonamide.
- Step 4: Introduction of the Methane-sulfonamidomethyl Group. This multi-step process involves the transformation of the 4-chloro group into the desired side chain. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and mesylation.
- Step 5: Condensation. The resulting sulfonamide intermediate is reacted with a pyrimidine derivative, such as 4,6-dimethoxypyrimidin-2-yl-isocyanate or a related activated species, in the presence of a base to form the final **mesosulfuron**-methyl molecule.


[Click to download full resolution via product page](#)

Caption: High-level overview of a synthetic route to **Mesosulfuron**-Methyl.

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of **mesosulfuron**-methyl stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[3]

By binding to the ALS enzyme, **mesosulfuron**-methyl blocks the catalytic site, preventing the conversion of pyruvate to acetolactate, the first committed step in the synthesis of these vital amino acids. This inhibition leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues of susceptible plants. Visible symptoms, such as stunting, chlorosis, and necrosis, typically appear within days to weeks following application, ultimately leading to plant death.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Mesosulfuron-Methyl**'s herbicidal action.

Efficacy and Crop Safety

Mesosulfuron-methyl is primarily used for the post-emergence control of annual grasses such as wild oats (*Avena fatua*), black-grass (*Alopecurus myosuroides*), and ryegrass (*Lolium spp.*), as well as several broadleaf weeds in wheat, durum wheat, and triticale. To enhance crop safety, **mesosulfuron-methyl** is often formulated with a safener, mefenpyr-diethyl.[6][7][8][9] The safener selectively accelerates the metabolism of the herbicide in the crop plant, primarily through the induction of cytochrome P450 monooxygenases and glutathione S-transferases, without significantly affecting its efficacy against target weeds.[6][10]

Table 1: Efficacy of **Mesosulfuron-Methyl** on Various Weed Species

Weed Species	Common Name	Growth Reduction (GR ₅₀) (g a.i./ha)	Reference
<i>Alopecurus myosuroides</i>	Black-grass	5.0 - 15.0	[6]
<i>Avena fatua</i>	Wild Oats	8.0 - 20.0	[6]
<i>Lolium rigidum</i>	Rigid Ryegrass	10.0 - 25.0	[6]
<i>Vulpia myuros</i>	Rattail Fescue	> 144 (Tolerant)	[11]
<i>Apera spica-venti</i>	Loose Silky-bent	< 144 (Susceptible)	[11]

Toxicology Profile

The toxicological profile of **mesosulfuron**-methyl has been extensively evaluated. It exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.

Table 2: Acute Toxicity of **Mesosulfuron**-Methyl

Test Organism	Exposure Route	Endpoint	Value (mg/kg bw or mg/L)	Reference
Rat	Oral	LD ₅₀	> 5000	[12][13][14]
Rabbit	Dermal	LD ₅₀	> 2000	[13][14]
Rat	Inhalation (4-hour)	LC ₅₀	> 1.33	[12]
Bobwhite Quail	Oral	LD ₅₀	> 2000	
Mallard Duck	Oral	LD ₅₀	> 2510	[13]
Rainbow Trout	96-hour	LC ₅₀	> 150	[13]
Bluegill Sunfish	96-hour	LC ₅₀	> 150	[13]
Daphnia magna	48-hour	LC ₅₀	> 150	[13]

Studies on chronic toxicity, carcinogenicity, and reproductive toxicity have generally not indicated significant adverse effects at expected exposure levels.

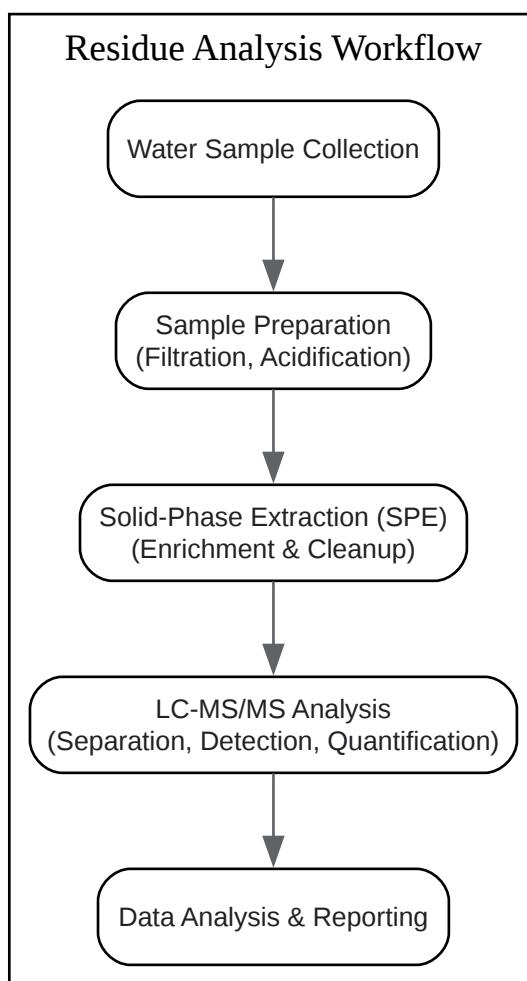
Environmental Fate

The environmental fate of **mesosulfuron**-methyl is influenced by factors such as soil type, pH, temperature, and microbial activity. It is primarily degraded in the soil through microbial processes. The half-life of **mesosulfuron**-methyl in soil can vary but is generally in the range of a few weeks. Hydrolysis is also a route of degradation, particularly in acidic conditions. Due to its potential for mobility in soil, there is a consideration for groundwater contamination, although its rapid degradation mitigates this risk.

Table 3: Environmental Fate Parameters of **Mesosulfuron**-Methyl

Parameter	Value	Reference
Soil Half-life (aerobic)	6.5 - 30 days	[14] [15]
Hydrolysis Half-life (pH 5)	~22 days	
Photolysis in water	Stable	

Analytical Methods


The determination of **mesosulfuron**-methyl residues in various matrices such as soil, water, and plant tissues is crucial for regulatory and research purposes. The most common analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) This method offers high sensitivity and selectivity, allowing for the detection and quantification of **mesosulfuron**-methyl at very low concentrations.

Experimental Protocol: Residue Analysis of **Mesosulfuron**-Methyl in Water by LC-MS/MS

This protocol is a generalized procedure based on established methods.[\[17\]](#)[\[19\]](#)

- 1. Sample Preparation:
 - Filter the water sample.
 - Acidify the sample to a pH of 3-4 using a few drops of acetic acid.[\[17\]](#)
- 2. Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the acidified water sample onto the cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute **mesosulfuron**-methyl from the cartridge using a mixture of acetonitrile and water (e.g., 6:4, v/v).[\[17\]](#)
- 3. LC-MS/MS Analysis:

- Inject the eluate into an LC-MS/MS system.
- Use a suitable C18 column for chromatographic separation.
- Employ a mobile phase gradient of ammonium formate in water and methanol.[19]
- Detect and quantify **mesosulfuron**-methyl using electrospray ionization in positive or negative ion mode, monitoring specific parent and daughter ion transitions.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Mesosulfuron**-Methyl residues.

Herbicide Resistance

As with other ALS-inhibiting herbicides, the repeated use of **mesosulfuron**-methyl has led to the evolution of resistant weed biotypes. Resistance can occur through two primary mechanisms:

- Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme, which alter the herbicide's binding site, reducing its inhibitory effect.
- Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolic detoxification of the herbicide by the weed, often through the increased activity of enzymes like cytochrome P450 monooxygenases.

Experimental Protocol: Whole Plant Herbicide Resistance Bioassay

This protocol is designed to assess the level of resistance in a weed population to **mesosulfuron**-methyl.[20]

- 1. Plant Material: Collect seeds from both the suspected resistant weed population and a known susceptible population of the same species.
- 2. Plant Growth: Sow the seeds in pots and grow them under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.[20]
- 3. Herbicide Application: Treat the plants with a range of **mesosulfuron**-methyl doses (e.g., 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate) using a calibrated laboratory sprayer.[20]
- 4. Data Collection: After 3-4 weeks, visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
- 5. Data Analysis: Calculate the dose required to cause a 50% reduction in growth (GR₅₀) for both populations by fitting the data to a log-logistic dose-response curve. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RI value significantly greater than 1 indicates resistance.[20]

Conclusion

Mesosulfuron-methyl remains an important tool for weed management in cereal production. Its high efficacy at low use rates, coupled with a generally favorable toxicological and environmental profile, underscores its value. However, the emergence of herbicide resistance necessitates careful stewardship and integrated weed management practices to ensure its long-term effectiveness. Continued research into its mode of action, environmental behavior, and resistance mechanisms is essential for optimizing its use and developing sustainable weed control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Mesosulfuron-methyl [finechemicals.com.cn]
- 2. CN106243046A - Preparation method of mesosulfuron-methyl - Google Patents [patents.google.com]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Low Effectiveness of Prosulfocarb and Mesosulfuron-Methyl + Iodosulfuron-Methyl against Vulpia myuros - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bayer.com [bayer.com]

- 13. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 14. wsdot.wa.gov [wsdot.wa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of Mesosulfuron-Methyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3052292#discovery-and-development-of-mesosulfuron-methyl\]](https://www.benchchem.com/product/b3052292#discovery-and-development-of-mesosulfuron-methyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

